4-(3-Bromo-4-isopropoxybenzyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-bromo-4-propan-2-yloxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-11(2)18-14-4-3-12(9-13(14)15)10-16-5-7-17-8-6-16/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLQKTPQUDMQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Bromo 4 Isopropoxybenzyl Morpholine
Retrosynthetic Analysis of 4-(3-Bromo-4-isopropoxybenzyl)morpholine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals a convergent synthesis strategy where the substituted benzyl (B1604629) component and the morpholine (B109124) heterocycle are prepared or sourced separately before their final coupling.
The primary disconnection is made at the C-N bond linking the benzyl group to the morpholine nitrogen. This is a logical disconnection as this bond can be readily formed via a nucleophilic substitution reaction (N-alkylation). This step breaks the target molecule down into two key synthons: a morpholine nucleophile and a 3-bromo-4-isopropoxybenzyl electrophile, which would typically be a benzyl halide.
Further deconstruction of the 3-bromo-4-isopropoxybenzyl halide fragment involves targeting the functional groups on the phenyl ring:
Benzylic Halide: The benzyl bromide can be formed from the corresponding methyl group (a toluene (B28343) derivative) via radical bromination.
Bromo Group: The bromine atom on the aromatic ring can be installed via electrophilic bromination.
Isopropoxy Group: The isopropoxy ether can be disconnected to reveal a phenol (B47542) and an isopropyl halide, suggesting a Williamson ether synthesis.
This analysis leads to a plausible forward synthesis starting from a simple phenolic compound, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxy-3-bromobenzaldehyde, and morpholine.
Methodologies for Constructing the Morpholine Ring System and its Derivatization
The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive molecules. researchgate.netnih.gov While morpholine itself is a commercially available starting material for the synthesis of the title compound, understanding its construction is crucial for creating analogues.
Several robust methodologies exist for the synthesis of the morpholine ring system:
Cyclization of Amino Alcohols: A common approach is the intramolecular or intermolecular cyclization of vicinal amino alcohols or their derivatives. researchgate.net For example, N-substituted diethanolamines can undergo dehydration and cyclization in the presence of a strong acid.
From 1,2-Amino Alcohols: An annulation reaction using 1,2-amino alcohols and reagents like chloroacetyl chloride can be employed to build the ring. chemrxiv.org
Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed carboamination, which can form substituted morpholines from amino alcohol derivatives and aryl or alkenyl bromides. e3s-conferences.orgnih.gov
Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org
Once formed, the morpholine ring, if unsubstituted at the nitrogen, provides a reactive secondary amine. This allows for straightforward derivatization , most commonly through N-alkylation or N-acylation, to introduce a wide variety of substituents. chemrxiv.orgresearchgate.net In the synthesis of the title compound, the morpholine nitrogen acts as a nucleophile to couple with the benzyl fragment.
Approaches to Install Bromo and Isopropoxy Moieties on the Phenyl Ring
The specific substitution pattern on the phenyl ring—a bromine atom and an isopropoxy group in a 1,2 relationship relative to each other and ortho/meta to the benzyl linker—requires careful strategic planning. The order of reactions is critical due to the directing effects of the substituents in electrophilic aromatic substitution (EAS). stackexchange.com
Installation of the Isopropoxy Group: The isopropoxy group is typically introduced via a Williamson ether synthesis. This involves the O-alkylation of a corresponding phenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a weak base such as potassium carbonate (K₂CO₃). This reaction is generally high-yielding and efficient.
Installation of the Bromo Group: The bromine atom is installed using an electrophilic aromatic substitution reaction, typically with molecular bromine (Br₂) and a Lewis acid catalyst, or with a source of electrophilic bromine like N-Bromosuccinimide (NBS). The directing effect of the substituents already on the ring is paramount.
An alkoxy group (like isopropoxy) is a strongly activating ortho-, para-director.
An alkyl group (like the eventual benzyl linker) is a weakly activating ortho-, para-director.
A common synthetic route would start with a para-substituted phenol, such as 4-hydroxybenzaldehyde. The hydroxyl group would first be converted to the isopropoxy ether. The resulting 4-isopropoxybenzaldehyde (B92280) would then undergo bromination. The strongly activating isopropoxy group directs the incoming bromine to the positions ortho to it. Steric hindrance from the bulky isopropoxy group can influence the regioselectivity, but the formation of 3-bromo-4-isopropoxybenzaldehyde (B112198) is a primary outcome.
Formation of the Benzyl Linker and Coupling to the Morpholine Nitrogen
The final key steps involve creating the reactive benzylic electrophile and coupling it with the morpholine nucleophile.
Formation of the Benzyl Linker: Starting from an intermediate like 3-bromo-4-isopropoxybenzaldehyde, the benzyl linker must be functionalized for coupling. A common two-step sequence is:
Reduction of the Aldehyde: The aldehyde is reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield (3-bromo-4-isopropoxyphenyl)methanol.
Conversion to Benzyl Halide: The benzylic alcohol is then converted into a more reactive electrophile, typically a benzyl bromide or chloride. This can be achieved with reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Coupling to the Morpholine Nitrogen: The final bond formation is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic benzylic carbon of the 3-bromo-4-isopropoxybenzyl halide, displacing the halide leaving group. researchgate.net This N-alkylation reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or DMF, and often includes a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction. Iron-catalyzed cross-electrophile coupling of benzyl halides has also been explored for similar transformations. organic-chemistry.orgacs.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
The table below illustrates a hypothetical optimization study for the N-alkylation of morpholine with 3-bromo-4-isopropoxybenzyl bromide, based on general principles of nucleophilic substitution reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |
| 2 | DMF | K₂CO₃ | 80 | 6 | 92 |
| 3 | THF | K₂CO₃ | 65 | 12 | 75 |
| 4 | DMF | Et₃N | 80 | 8 | 88 |
| 5 | DMF | K₂CO₃ | 25 | 24 | 60 |
| 6 | DMF | None | 80 | 12 | Low (product salt forms) |
From this data, polar aprotic solvents like DMF give superior results. The reaction requires a base to proceed efficiently, and elevated temperatures increase the reaction rate, leading to higher yields in shorter times.
Stereochemical Control and Chiral Synthesis Considerations
The structure of this compound is achiral, meaning it does not have any stereocenters and is not optically active. The morpholine ring and the benzyl substituent are symmetrically attached, and there are no chiral carbons. Therefore, for the synthesis of this specific target molecule, stereochemical control is not a consideration.
However, stereochemistry becomes a critical factor in the synthesis of analogues and derivatives of this compound. nih.gov Many biologically active molecules containing the morpholine scaffold are chiral, and their activity is often dependent on the specific stereoisomer. banglajol.info If a substituent were introduced at any of the carbon atoms of the morpholine ring (positions 2, 3, 5, or 6), a stereocenter would be created, leading to the possibility of enantiomers or diastereomers.
Strategies for controlling stereochemistry in the synthesis of substituted morpholines include:
Substrate Control: This approach utilizes a chiral starting material, such as an enantiomerically pure amino alcohol, to build the morpholine ring. The inherent stereochemistry of the starting material directs the formation of a specific stereoisomer of the product. nih.govyoutube.com
Chiral Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to influence the stereochemical outcome of a key reaction. After serving its purpose, the auxiliary is removed. youtube.com
Asymmetric Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product from an achiral starting material.
Stereoselective Reductions: In solid-phase synthesis, the inclusion of reagents like triethylsilane during cleavage from a resin has been shown to result in the stereoselective formation of morpholine derivatives. nih.gov
These methods are essential for accessing specific stereoisomers of more complex morpholine-containing compounds for structure-activity relationship (SAR) studies in drug discovery.
Structure Activity Relationship Sar and Structural Insights of 4 3 Bromo 4 Isopropoxybenzyl Morpholine and Its Analogs
General Principles of SAR Applied to Morpholine (B109124) Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.govsci-hub.se Structure-activity relationship (SAR) studies of morpholine derivatives are crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net The versatility of the morpholine moiety stems from its unique physicochemical characteristics, including its ability to improve aqueous solubility and metabolic stability. nih.gov
Key principles of SAR applied to morpholine derivatives include:
Modification of the Morpholine Ring: Substitutions on the morpholine ring itself can influence biological activity. For instance, the introduction of methyl groups or ethylene (B1197577) bridges can alter the compound's lipophilicity and conformational flexibility, potentially leading to enhanced target binding and selectivity. acs.org
Substitution on Appended Moieties: Modifications to other parts of the molecule, such as aromatic rings, can profoundly impact the compound's biological effects. These substitutions can influence electronic distribution, steric hindrance, and the potential for specific intermolecular interactions.
SAR studies often involve the systematic synthesis and biological evaluation of a series of analogs to elucidate the contribution of each structural feature to the observed activity. nih.gov This iterative process allows medicinal chemists to design more potent and selective compounds with improved drug-like properties. nih.gov
Contribution of the Morpholine Moiety to Biological Activity and Molecular Interactions
The morpholine moiety contributes significantly to the biological activity and molecular interactions of drug candidates through several mechanisms. researchgate.net Its presence can enhance potency, modulate pharmacokinetic properties, and provide a scaffold for the optimal positioning of other functional groups. nih.govacs.org
Key Contributions of the Morpholine Moiety:
Enhanced Target Binding: The oxygen atom of the morpholine ring can form hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net The ring itself, being relatively electron-deficient, can participate in hydrophobic interactions. researchgate.net The flexible chair-like conformation of the morpholine ring allows it to adopt an optimal geometry for fitting into a binding pocket. acs.org
Metabolic Stability: The morpholine ring is generally considered to be metabolically stable, which can lead to an improved pharmacokinetic profile and a longer duration of action. nih.gov However, it is not completely inert and can be a site of metabolism in some cases. enamine.net
Scaffolding Function: The morpholine ring can serve as a rigid scaffold to which other functional groups are attached. sci-hub.se This allows for the precise positioning of these groups to maximize their interactions with a biological target. acs.org
The following table summarizes the key contributions of the morpholine moiety:
| Contribution | Description | References |
| Improved Solubility | The polar nature of the morpholine ring enhances aqueous solubility. | acs.orgnih.gov |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | researchgate.net |
| Hydrophobic Interactions | The electron-deficient ring can engage in hydrophobic interactions. | researchgate.net |
| Metabolic Stability | Generally resistant to metabolic degradation. | nih.gov |
| Scaffolding | Provides a rigid framework for orienting other functional groups. | sci-hub.seacs.org |
Impact of Halogenation (Bromine) on the Aromatic Ring in Related Structures
The introduction of halogen atoms, such as bromine, onto an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. nih.gov The presence of bromine on the aromatic ring of structures related to 4-(3-bromo-4-isopropoxybenzyl)morpholine can have a profound impact on their biological activity. researchgate.net
Effects of Bromination:
Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect, but it can also donate electron density to the aromatic ring through resonance (+M effect). quora.com This dual electronic nature can influence the reactivity of the aromatic ring and its interactions with biological targets.
Steric Effects: The bromine atom is larger than a hydrogen atom, and its presence can introduce steric hindrance. This can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target. namiki-s.co.jp These interactions can contribute to enhanced binding affinity and selectivity.
The position of the bromine atom on the aromatic ring is also critical. In the case of this compound, the bromine is at the 3-position, which can influence the electronic properties and steric environment of the neighboring isopropoxy group.
The following table summarizes the impact of bromine on aromatic rings in drug design:
| Impact | Description | References |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | mdpi.com |
| Electronic Effects | Acts as an electron-withdrawing group (inductive) and an electron-donating group (resonance). | quora.com |
| Steric Hindrance | The size of the bromine atom can influence molecular conformation and binding. | nih.gov |
| Halogen Bonding | Can form halogen bonds with biological targets, enhancing affinity. | namiki-s.co.jp |
Role of the Isopropoxy Group in Modulating Ligand-Target Binding and Selectivity
The isopropoxy group at the 4-position of the benzyl (B1604629) ring in this compound plays a crucial role in modulating ligand-target binding and selectivity. Alkoxy groups, in general, are important substituents in drug design due to their ability to influence both steric and electronic properties.
Contributions of the Isopropoxy Group:
Steric Bulk: The branched nature of the isopropoxy group provides more steric bulk compared to a methoxy (B1213986) or ethoxy group. This steric hindrance can be critical for achieving selectivity for a particular biological target by preventing binding to off-target proteins with smaller binding pockets.
Metabolic Stability: The isopropoxy group can be a site of metabolism, typically through O-dealkylation. The rate of this metabolic process can be influenced by the steric hindrance around the alkoxy group.
The interplay between the isopropoxy group and the adjacent bromine atom is also significant. The electron-withdrawing nature of the bromine can influence the electronic properties of the isopropoxy group's oxygen atom, potentially affecting its hydrogen bonding capabilities.
Conformational Preferences and Pharmacophore Elucidation of the Benzyl-Morpholine Scaffold
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For the benzyl-morpholine scaffold, understanding its conformational preferences is essential for elucidating the key pharmacophoric features required for target interaction. nih.gov
Conformational Flexibility:
The benzyl-morpholine scaffold possesses a degree of conformational flexibility arising from rotation around the single bond connecting the benzyl and morpholine moieties. This flexibility allows the molecule to adopt different spatial arrangements, some of which may be more favorable for binding to a specific biological target. The morpholine ring itself typically exists in a stable chair conformation. acs.org
Pharmacophore Modeling:
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. mdpi.com For the benzyl-morpholine scaffold, a pharmacophore model would likely include:
A hydrogen bond acceptor feature (the morpholine oxygen).
A hydrophobic/aromatic feature (the benzyl ring).
Potentially a halogen bond donor feature (the bromine atom).
A defined spatial relationship between these features.
By comparing the conformations of active and inactive analogs, a pharmacophore model can be refined to provide a more accurate representation of the requirements for biological activity. This model can then be used to virtually screen for new compounds with the desired activity.
Design of Analogues for Targeted SAR Exploration Based on this compound
The design of analogs based on the lead compound this compound is a crucial step in targeted SAR exploration. mdpi.com The goal is to systematically modify the structure to identify key features that contribute to its biological activity and to optimize its pharmacological profile.
Strategies for Analogue Design:
Modification of the Morpholine Ring:
Substitution: Introduce small alkyl groups (e.g., methyl) at various positions on the morpholine ring to probe for steric tolerance and potential hydrophobic interactions.
Modification of the Benzyl Ring Substituents:
Halogen Variation: Replace the bromine atom with other halogens (e.g., chlorine, fluorine) to investigate the effect of halogen size, electronegativity, and halogen bonding potential.
Isopropoxy Group Modification: Vary the size and branching of the alkoxy group (e.g., methoxy, ethoxy, cyclopropyloxy) to explore the steric and lipophilic requirements at the 4-position. acs.org
Positional Isomers: Move the bromine and isopropoxy groups to different positions on the benzyl ring to understand the importance of their relative orientation.
Modification of the Linker:
While the current linker is a methylene (B1212753) group, analogs with different linkers (e.g., ethylene, carbonyl) could be synthesized to alter the distance and flexibility between the morpholine and benzyl moieties.
The following table outlines potential analog designs for SAR exploration:
| Modification Site | Proposed Change | Rationale |
| Morpholine Ring | Replace with piperidine | Assess the role of the oxygen atom in activity. |
| Aromatic Ring | Replace bromine with chlorine | Investigate the effect of halogen size and electronegativity. |
| Aromatic Ring | Replace isopropoxy with methoxy | Probe the steric requirements at the 4-position. |
| Aromatic Ring | Synthesize the 2-bromo-4-isopropoxy isomer | Determine the importance of substituent positions. |
The synthesis and biological evaluation of these analogs would provide valuable data for constructing a comprehensive SAR model for this class of compounds. nih.govnih.gov
In Vitro Pharmacological Profiling and Molecular Target Identification of 4 3 Bromo 4 Isopropoxybenzyl Morpholine
Assessment of Enzyme Inhibitory Potential
The inhibitory activity of 4-(3-Bromo-4-isopropoxybenzyl)morpholine against several key enzyme systems was evaluated. These assays are crucial for understanding the compound's mechanism of action and its potential for therapeutic intervention in various disease pathways.
Kinase Assays
An extensive search of scientific literature and databases revealed no specific data on the kinase inhibitory activity of this compound. While arylmorpholine scaffolds have been investigated as inhibitors of phosphoinositide 3-kinases (PI3-Ks), no studies have specifically reported the screening or inhibitory profile of this particular compound against any kinase targets.
Cholinesterase and Monoamine Oxidase Inhibition
There is no specific information available in the reviewed literature regarding the direct testing of this compound for its inhibitory potential against cholinesterases (acetylcholinesterase and butyrylcholinesterase) or monoamine oxidases (MAO-A and MAO-B). Research has been conducted on other morpholine-containing compounds, which have shown inhibitory activity against these enzymes. For instance, certain morpholine-based chalcones have been identified as potent inhibitors of MAO-B. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Other Relevant Enzyme Systems (e.g., DHFR, Caspase 3, γ-secretase, DPP-IV)
A comprehensive review of available scientific data indicates that this compound has not been specifically evaluated for its inhibitory activity against dihydrofolate reductase (DHFR), caspase 3, γ-secretase, or dipeptidyl peptidase-IV (DPP-IV). While assays for these enzymes are well-established for screening potential inhibitors, there are no published reports of this compound being subjected to such tests.
Receptor Binding and Functional Assays
The interaction of this compound with various receptor systems was investigated to determine its binding affinity and functional activity. These assays are vital for identifying the compound's potential neurological and physiological effects.
Serotonin (B10506) Receptor Subtype Affinity and Efficacy (e.g., 5-HT2A)
No specific data from receptor binding or functional assays are available for this compound at any serotonin receptor subtype, including the 5-HT2A receptor. Although various substituted phenethylamines and other compounds are known to have high affinity for the 5-HT2A receptor, the specific binding profile and efficacy of this morpholine (B109124) derivative have not been reported in the scientific literature. nih.gov
Sphingosine (B13886) 1-Phosphate Receptor Modulation
There is no published research detailing the modulatory effects of this compound on any of the sphingosine 1-phosphate (S1P) receptors. While S1P receptors are significant drug targets, particularly in autoimmune diseases, this compound has not been identified as a modulator in the available scientific literature.
Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound corresponding to the detailed pharmacological and biological activities outlined in your request.
Studies detailing the in vitro pharmacological profiling, including dopamine (B1211576) and cannabinoid receptor interactions, as well as evaluations of its cellular biological activities (antimicrobial, anticancer, anti-inflammatory, antioxidant) and the elucidation of its molecular mechanisms of action, are not present in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The creation of such an article would require fabricating data, which would be scientifically unsound.
Preclinical in Vivo Evaluation of 4 3 Bromo 4 Isopropoxybenzyl Morpholine Non Human Animal Models
Efficacy Studies in Disease Models
Efficacy studies in relevant animal models of disease are fundamental to establishing the therapeutic potential of a new chemical entity. Based on the chemical structure and common therapeutic targets of morpholine-containing compounds, several pharmacological activities could be postulated and tested for 4-(3-Bromo-4-isopropoxybenzyl)morpholine.
Anticonvulsant Activity in Rodent Seizure Models
The evaluation of anticonvulsant activity is a common screening process for novel compounds, particularly those with a chemical structure suggestive of central nervous system activity. nih.gov Standardized rodent seizure models are employed to assess the ability of a compound to prevent or reduce the severity of seizures.
Two of the most widely used and well-characterized models are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test. uc.ptmeliordiscovery.com
Maximal Electroshock Seizure (MES) Model : This model is considered a representation of generalized tonic-clonic seizures. mdpi.commeliordiscovery.com An electrical stimulus is delivered through corneal or auricular electrodes to induce a seizure, characterized by a tonic hind limb extension. nih.govnih.gov The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy. mdpi.comnih.gov
Pentylenetetrazol (PTZ)-Induced Seizure Model : The PTZ model is used to screen for compounds that may be effective against absence (petit mal) seizures. meliordiscovery.comnih.gov Pentylenetetrazol, a GABA-A receptor antagonist, is administered to the animals, typically inducing clonic seizures. meliordiscovery.commdpi.com The efficacy of the test compound is determined by its ability to prevent or delay the onset of these seizures. mdpi.com
The following table outlines the typical design of these preclinical anticonvulsant studies.
| Model | Species | Typical Endpoint | Interpretation |
| Maximal Electroshock (MES) | Mouse, Rat | Abolition of tonic hindlimb extension | Potential efficacy against generalized tonic-clonic seizures |
| Pentylenetetrazol (PTZ) | Mouse, Rat | Prevention or delay of clonic seizures | Potential efficacy against absence seizures |
This table is interactive. You can sort and filter the data.
Other Relevant Pharmacological Models Based on In Vitro Data
Based on the broad biological activities reported for morpholine (B109124) derivatives, in vivo studies in other pharmacological models would be warranted if suggested by initial in vitro screening. nih.govresearchgate.net
Anti-inflammatory Models : The anti-inflammatory potential of a compound can be assessed using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.net In this model, the injection of carrageenan into the paw induces a localized inflammatory response. nih.gov The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity. nih.govmdpi.com
Antiparasitic Models : Should in vitro data indicate activity against parasites, in vivo models would be employed. For instance, in vivo efficacy against Trypanosoma species could be evaluated in infected mouse models, where parameters such as parasitemia levels and survival rates are monitored. researchgate.net
Pharmacokinetic Profiling in Preclinical Species (Methodologies and Principles)
Pharmacokinetic (PK) studies are essential to understand how an organism affects a drug. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical PK profiling is typically conducted in species such as mice and rats. mdpi.com
The primary goal is to determine key PK parameters that help in predicting the compound's behavior in humans. Methodologies involve administering the compound through various routes (e.g., intravenous, oral) and collecting biological samples (e.g., blood, plasma, tissues) at different time points. mdpi.com These samples are then analyzed to determine the concentration of the compound.
Key pharmacokinetic parameters determined from these studies include:
Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.
The following table summarizes these key pharmacokinetic parameters.
| Parameter | Description | Importance |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation | Determines dose adjustments for non-intravenous routes |
| Clearance (CL) | Rate of drug elimination from the body | Influences dosing rate required to maintain a certain plasma concentration |
| Volume of Distribution (Vd) | Extent of drug distribution in tissues | Indicates the extent of drug distribution outside of the bloodstream |
| Half-life (t½) | Time for drug concentration to decrease by half | Determines the dosing interval |
This table is interactive. You can sort and filter the data.
Evaluation of In Vivo Target Engagement and Biomarker Modulation
Confirming that a compound interacts with its intended biological target in a living organism is a crucial step known as target engagement. nih.gov This can be assessed directly or indirectly through the measurement of biomarkers.
Direct measurement of target engagement can be challenging but may involve techniques like positron emission tomography (PET) if a suitable radiolabeled version of the compound can be developed. Another approach is activity-based protein profiling (ABPP), which uses chemical probes to measure the activity of an enzyme target in tissue samples from treated animals. nih.gov
Indirectly, target engagement can be inferred by measuring the modulation of a downstream biomarker. A biomarker is a measurable indicator of a biological state or condition. For example, if this compound is hypothesized to inhibit a specific enzyme, a downstream product of that enzyme's activity could be measured in the blood or tissue of treated animals. A change in the level of this biomarker would provide evidence of target engagement.
Computational Chemistry and in Silico Modeling for 4 3 Bromo 4 Isopropoxybenzyl Morpholine
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand, such as 4-(3-bromo-4-isopropoxybenzyl)morpholine, to a biological target, typically a protein or enzyme.
In a hypothetical molecular docking study, potential biological targets would first be identified based on the activities of structurally similar compounds. For instance, various morpholine-containing molecules have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a key target in cancer and infectious diseases. nih.gov The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
The simulation involves preparing the 3D structure of this compound and the target protein, followed by the use of a docking algorithm to explore various binding poses of the ligand within the active site of the protein. The results are scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, are then analyzed. For this compound, the morpholine (B109124) ring could act as a hydrogen bond acceptor, while the isopropoxy group and the bromo-substituted benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions, respectively.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | LYS78 | Hydrogen Bond |
| LEU12 | Hydrophobic | ||
| VAL20 | Hydrophobic | ||
| PHE145 | Pi-Pi Stacking |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a detailed view of the dynamic behavior of atoms and molecules, offering insights into the conformational changes and stability of the binding pose.
An MD simulation would begin with the best-docked pose of this compound within its target's active site. The complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom over a period of nanoseconds, governed by the principles of classical mechanics.
The stability of the complex is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD for both the protein and the ligand suggests that the binding pose is maintained throughout the simulation. RMSF analysis can highlight flexible regions of the protein and key residues that interact with the ligand.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 nanoseconds |
| RMSD (Protein) | Root Mean Square Deviation of the protein backbone. | Stable fluctuation around 0.2 nm |
| RMSD (Ligand) | Root Mean Square Deviation of the ligand relative to the protein's active site. | Stable fluctuation below 0.3 nm |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. pensoft.net These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. pensoft.net A robust QSAR model can identify the key molecular features that are important for the desired biological activity, providing a roadmap for designing more effective compounds. nih.govimist.ma
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of this compound or to identify new lead compounds with different chemical scaffolds but similar binding properties.
There are two main types of virtual screening: ligand-based and structure-based. In ligand-based virtual screening, the structure of an active compound like this compound is used as a template to search for other molecules with similar shapes or physicochemical properties. In structure-based virtual screening, a library of compounds is docked into the active site of a biological target, and the compounds are ranked based on their predicted binding affinity.
The top-ranking compounds from the virtual screen, known as "hits," are then selected for experimental testing. This process significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable insights into the electronic properties and chemical reactivity of this compound.
Key properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. researchgate.net The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions and chemical reactions. Furthermore, Mulliken charge analysis can provide the partial charge on each atom, offering a quantitative measure of the charge distribution. tci-thaijo.org These calculations help in understanding the molecule's reactivity and its potential to interact with biological targets. researchgate.net
Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |
Advanced Research Perspectives and Future Directions for 4 3 Bromo 4 Isopropoxybenzyl Morpholine
Derivatization Strategies for Optimizing Pharmacological Profiles
The core structure of 4-(3-bromo-4-isopropoxybenzyl)morpholine provides multiple avenues for chemical modification to enhance its pharmacological properties. Derivatization strategies would likely focus on systematic modifications of the benzyl (B1604629) and morpholine (B109124) rings to establish a comprehensive structure-activity relationship (SAR).
Key areas for derivatization include:
Modification of the Benzyl Ring:
Bromo Substituent: The bromine atom at the 3-position can be replaced with other halogens (Cl, F) or with bioisosteric groups such as trifluoromethyl (CF₃), cyano (CN), or small alkyl groups. These changes would modulate the electronic and lipophilic properties of the molecule, potentially influencing target binding and metabolic stability.
Isopropoxy Group: Altering the alkoxy group at the 4-position by varying the chain length (e.g., methoxy (B1213986), ethoxy, butoxy) or introducing branching could impact potency and selectivity. Exploration of alternative functionalities like ethers, thioethers, or sulfonamides at this position could also yield compounds with novel activities.
Modification of the Morpholine Ring:
While the morpholine ring is often beneficial for pharmacokinetics, introducing substituents could fine-tune its properties. For instance, alkyl or aryl groups on the carbon atoms of the morpholine ring could provide additional interaction points with a biological target.
Introduction of Chiral Centers:
The synthesis of enantiomerically pure derivatives, for example by introducing chirality on the morpholine ring or a benzylic substituent, could lead to stereospecific interactions with the target, potentially increasing potency and reducing off-target effects.
An organized approach to these modifications would allow for the systematic evaluation of how each structural change affects biological activity, leading to the identification of optimized lead compounds.
Exploration of Polypharmacology and Multi-Targeted Approaches
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important paradigm in drug discovery, particularly for complex multifactorial diseases. nih.govnih.govscienceopen.com The this compound scaffold is well-suited for exploration as a multi-targeted ligand.
Future research in this area could involve:
Broad-Spectrum Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors. nih.gov Screening this compound and its derivatives against a panel of kinases could reveal a polypharmacological profile that might be beneficial for treating diseases like cancer, where multiple signaling pathways are dysregulated.
Dual-Target Ligands: By strategically designing derivatives, it may be possible to create compounds that simultaneously modulate two distinct targets involved in a disease process. For example, a molecule could be engineered to inhibit both a key enzyme and a receptor in a pathogenic pathway.
Computational Screening: In silico methods, such as molecular docking and pharmacophore modeling, can be employed to predict the potential off-targets of this compound, guiding the experimental validation of its multi-target profile. nih.gov
The successful development of a multi-targeted agent from this scaffold could offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov
Application as Chemical Probes for Biological System Investigations
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.govrsc.org this compound derivatives with high potency and selectivity for a particular target could be developed into valuable chemical probes.
The development of such probes would entail:
Identification of a Specific Target: The first step is to identify a biological target with which the compound interacts with high affinity and selectivity.
Functionalization for Detection: The probe would need to be modified to incorporate a reporter tag, such as a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label the target protein. nih.gov
Validation of the Probe: The resulting chemical probe would need to be rigorously validated to ensure that it retains its selectivity and that the attached tag does not interfere with its biological activity.
Once validated, these probes could be used to investigate the role of the target protein in cellular processes, to identify new binding partners, and to validate the target for therapeutic intervention.
Development of Imaging Agents or Diagnostic Tools
If a derivative of this compound demonstrates high affinity and specificity for a target that is upregulated in a particular disease state (e.g., a tumor-specific receptor), it could be developed into an imaging agent for diagnostic purposes. nih.gov
This development path would involve:
Radiolabeling: The compound would be labeled with a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C) for Positron Emission Tomography (PET) imaging or a gamma-emitting radionuclide (e.g., ⁹⁹ᵐTc) for Single Photon Emission Computed Tomography (SPECT) imaging.
Preclinical Imaging Studies: The radiolabeled tracer would be evaluated in animal models of the disease to assess its biodistribution, target engagement, and ability to visualize the target non-invasively.
Pharmacokinetic Optimization: The structure of the parent molecule may need to be further optimized to ensure appropriate pharmacokinetics for an imaging agent, such as rapid clearance from non-target tissues.
The development of a successful imaging agent based on this scaffold could provide a valuable tool for early disease detection, patient stratification, and monitoring response to therapy.
Synergistic Combinations with Existing Therapeutic Agents in Preclinical Studies
Investigating the combination of this compound or its optimized derivatives with existing drugs is a promising strategy to enhance therapeutic outcomes. nih.govresearchgate.net Synergistic interactions can lead to increased efficacy, reduced dosages, and the potential to overcome drug resistance.
Preclinical studies could explore combinations with:
Chemotherapeutic Agents: In oncology, combining a targeted agent based on this scaffold with standard-of-care chemotherapy could lead to a more potent anti-tumor response.
Other Targeted Therapies: Combining two targeted agents that inhibit different nodes in a signaling network can be a powerful approach to shut down compensatory pathways that lead to resistance.
The identification of synergistic combinations would be guided by the compound's mechanism of action and the underlying biology of the disease being studied. Large-scale screening platforms can facilitate the systematic testing of numerous drug combinations. nih.gov
Novel Synthetic Methodologies for Related Scaffolds and Derivatives
The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around the this compound scaffold. researchgate.netnih.govresearchgate.net
Future research in synthetic chemistry could focus on:
Late-Stage Functionalization: Developing methods to introduce chemical diversity at a late stage in the synthesis would enable the rapid generation of a library of analogs for SAR studies.
Asymmetric Synthesis: Creating efficient asymmetric syntheses would provide access to enantiomerically pure compounds, which is critical for developing selective therapeutic agents.
Flow Chemistry: The use of flow chemistry could enable a more scalable, efficient, and safer synthesis of the lead compounds and their intermediates.
Innovations in synthetic methodology will not only facilitate the optimization of this specific scaffold but also contribute to the broader field of medicinal chemistry.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(3-Bromo-4-isopropoxybenzyl)morpholine, and how can reaction conditions be optimized for high yield?
Methodology:
- Route 1: React 3-bromo-4-isopropoxybenzyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) using a base like K₂CO₃ or NaOH. Stir at 50–70°C for 12–24 hours .
- Optimization:
- Solvent: Use toluene for higher boiling points to accelerate reaction kinetics.
- Base: K₂CO₃ improves nucleophilic substitution efficiency compared to NaOH due to reduced side reactions.
- Purity: Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Q2. How can the structural identity of this compound be confirmed experimentally?
Methodology:
- NMR: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. Key signals:
- Morpholine protons: δ 2.4–3.8 ppm (multiplet).
- Isopropoxy group: δ 1.2–1.4 ppm (doublet) for CH₃, δ 4.5–4.7 ppm (septet) for OCH.
- X-ray crystallography: Use SHELXS for structure solution and SHELXL for refinement to resolve bromine and isopropoxy orientations .
Reactivity and Functionalization
Q. Q3. What are the key reactivity patterns of the bromine and isopropoxy groups in this compound?
Methodology:
- Bromine: Participates in Suzuki-Miyaura cross-coupling (Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines). Monitor regioselectivity via LC-MS .
- Isopropoxy: Stable under basic conditions but cleavable with BBr₃ in dichloromethane (0°C to RT, 2–4 hours) to yield phenolic intermediates .
Q. Q4. How does the substituent pattern (3-bromo, 4-isopropoxy) influence electronic properties compared to analogs?
Q. Q5. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
Methodology:
- Analog synthesis: Replace bromine with Cl/I or isopropoxy with methoxy/ethoxy.
- Assays: Test against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization or SPR to measure binding affinity .
- Data analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. Q6. What computational tools are recommended for predicting binding modes with biological targets?
Methodology:
- Docking: AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites.
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- Validation: Compare predicted vs. experimental binding energies (RMSD < 2.0 Å acceptable) .
Data Contradiction and Troubleshooting
Q. Q7. How should researchers address discrepancies in reported synthetic yields for similar morpholine derivatives?
Analysis:
Q. Q8. Why might NMR spectra show unexpected splitting patterns for the morpholine ring protons?
Troubleshooting:
- Dynamic effects: Morpholine ring puckering causes signal splitting. Use variable-temperature NMR (VT-NMR) to confirm conformational exchange .
- Impurities: Trace solvents (e.g., DMF) broaden signals. Re-purify via preparative HPLC .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
